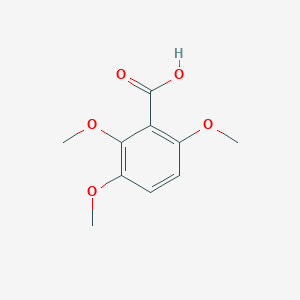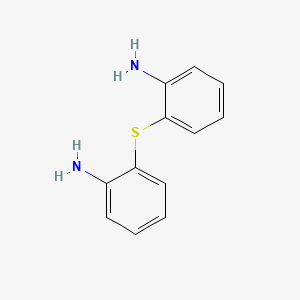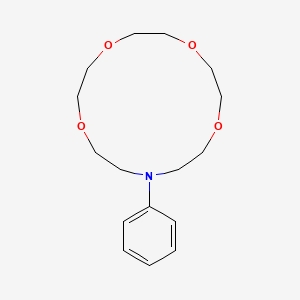![molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0](/img/structure/B1348272.png)
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is a specialty product used for proteomics research1. Its molecular formula is C11H17N3O2S1.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, it’s worth noting that various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods23.Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-triazole ring, which is a stable structure and difficult to cleave2. The 1,2,4-triazole ring can act as isosteres of amide, ester, and carboxylic acid2.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. However, triazole derivatives are known to have diverse biological activities, which could be attributed to their ability to undergo various chemical reactions23.Physical And Chemical Properties Analysis
The molecular weight of “(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is 255.341. Further physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Application in Cancer Research
- Scientific Field : Oncology
- Summary of Application : This compound has been used in the synthesis of hybrid molecules for cancer research .
- Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .
Application in Antibacterial Research
- Scientific Field : Microbiology
- Summary of Application : 1,2,4-Triazoles, which include “(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid”, have been studied for their antibacterial properties .
- Results or Outcomes : The study found that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity .
It’s important to note that the development and application of new compounds often involves extensive research and experimentation. Therefore, the full range of potential applications for a particular compound may not be immediately apparent. Further research is needed to fully understand the potential applications and any associated risks of this compound .
It’s important to note that the development and application of new compounds often involves extensive research and experimentation. Therefore, the full range of potential applications for a particular compound may not be immediately apparent. Further research is needed to fully understand the potential applications and any associated risks of this compound .
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions of research on this compound are not explicitly mentioned in the search results. However, given the diverse biological activities of 1,2,4-triazole derivatives, further research could focus on exploring its potential applications in various fields such as medicine and proteomics23.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIXPXOCQCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349521 |
Source


|
| Record name | SBB018303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid | |
CAS RN |
462066-86-0 |
Source


|
| Record name | SBB018303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)





![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)




